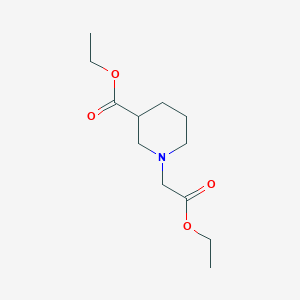

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUITRPKWUQXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCCC(C1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and ethyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired ester product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester groups in the compound are susceptible to hydrolysis under acidic or basic conditions.

Reduction Reactions

The ethoxy-oxoethyl and ester groups can undergo reduction to form alcohols or amines.

Oxidation Reactions

Oxidation targets the piperidine ring or ester side chains.

Nucleophilic Substitution

The ethoxy-oxoethyl group can participate in nucleophilic substitutions.

Cyclization and Ring-Opening Reactions

The piperidine ring’s flexibility allows for cyclization or ring-opening under specific conditions.

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with related piperidinecarboxylates:

Scientific Research Applications

Chemistry

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which are essential for developing new compounds.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

In the field of medicine, this compound is being explored for its potential as a therapeutic agent . Its ability to interact with biological targets makes it a candidate for drug development, particularly in creating novel pharmaceuticals aimed at treating infections and cancer.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

In another study published in the Journal of Medicinal Chemistry, the compound was tested for its anticancer effects on human breast cancer cells (MCF-7). The findings revealed that this compound reduced cell viability by approximately 70% after 48 hours of treatment at a concentration of 100 µM, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can disrupt normal cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Observations:

- Electronic Effects : The target compound’s 2-ethoxy-2-oxoethyl group is electron-withdrawing, which may reduce basicity of the piperidine nitrogen compared to analogs with aromatic substituents (e.g., pyrazine in ) .

- Solubility : Analogs with polar groups (e.g., hydroxyl in ’s 12l) exhibit higher aqueous solubility, whereas the target compound’s ester-dominated structure suggests moderate solubility in organic solvents .

- Synthetic Routes : Most analogs are synthesized via reductive amination () or coupling reactions (), similar to the target compound’s inferred pathway .

Spectroscopic and Crystallographic Comparisons

- NMR Shifts : The target compound’s ester protons (δ ~4.1 ppm) align with those in ’s diastereomers (δ 4.16–4.08), confirming similar electronic environments . In contrast, analogs with aromatic substituents () show upfield shifts for alkyl protons due to shielding effects .

Biological Activity

Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate is a synthetic organic compound with a molecular formula of C12H21NO4. It is recognized for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of piperidine, characterized by an ethoxy group and a carboxylate moiety. The compound exhibits various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its biological interactions.

Mechanism of Action:

The biological activity of this compound is primarily attributed to its ability to act as an alkylating agent. It forms covalent bonds with nucleophilic sites on proteins and DNA, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including:

- Enzyme Inhibition: The compound has been shown to interact with specific enzymes, impacting metabolic pathways.

- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties.

- Anticancer Properties: Research indicates that it may exhibit cytotoxic effects on cancer cell lines.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For example, a study demonstrated that derivatives of piperidine compounds could inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MDA-MB-468 (breast cancer) cells. The compound showed promising results with IC50 values in the low micromolar range, indicating significant cytotoxicity against these cells .

Enzyme Interaction Studies

Research has also focused on the interactions between this compound and specific enzymes. It has been employed in studies examining enzyme kinetics and inhibition mechanisms. For instance, it was found to affect the activity of certain metabolic enzymes, suggesting its role in modulating metabolic pathways .

Case Study 1: Antibacterial Effects

A study conducted on the antibacterial properties of this compound revealed that it exhibited moderate activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays demonstrated that treatment with this compound led to apoptosis in cancer cell lines. Flow cytometry analysis indicated an increase in sub-G1 phase cells after treatment, suggesting induction of programmed cell death .

Data Table: Biological Activity Summary

Q & A

Q. What are the critical physicochemical properties of Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate for experimental handling?

While direct data for this compound is limited in the literature, related piperidine carboxylates provide insights. For example:

- Molecular weight : Analogous compounds like Ethyl 4-piperidone-3-carboxylate hydrochloride have a formula weight (F.W.) of 207.66 g/mol .

- Thermal stability : Piperidine derivatives often exhibit melting points in the range of 172–175°C, as observed in Ethyl 4-piperidone-3-carboxylate hydrochloride .

- Solubility : Ethyl ester derivatives (e.g., Ethyl 4-oxo-1-piperidinecarboxylate) are typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in water . Methodological recommendation: Use differential scanning calorimetry (DSC) to determine melting points and HPLC with standardized columns (C18) to assess purity and solubility profiles.

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Synthesis of similar piperidine carboxylates involves multi-step reactions, such as coupling ethyl piperidine-3-carboxylate with ethoxy-oxoethyl groups via nucleophilic acyl substitution . Key steps include:

- Reagent selection : Use anhydrous conditions with catalysts like DCC (dicyclohexylcarbodiimide) to minimize side reactions.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Characterization : Confirm structural integrity via H NMR (e.g., integration ratios for ethoxy groups) and C NMR (carbonyl peaks at ~170–175 ppm) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental validation:

- Reaction path search : Use software like Gaussian or ORCA to model transition states and identify energetically favorable pathways .

- Solvent effects : Simulate solvent interactions (e.g., COSMO-RS) to predict yields in polar aprotic solvents like DMF .

- Feedback loops : Refine computational models using experimental data (e.g., reaction yields, byproduct profiles) to enhance predictive accuracy .

Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound?

High-resolution mass spectrometry (HRMS) and 2D NMR are critical:

- HRMS : Use Q Exactive Orbitrap systems (ESI ionization) to confirm molecular ion peaks (e.g., [M+H]) with sub-ppm mass accuracy .

- 2D NMR (HSQC, HMBC) : Assign quaternary carbons and verify connectivity between the piperidine ring and ethoxy-oxoethyl sidechain .

- IR spectroscopy : Detect carbonyl stretching vibrations (~1740 cm) to confirm ester functionality and rule out hydrolysis .

Q. How can researchers address discrepancies between theoretical and experimental yields in the synthesis of this compound?

Systematic troubleshooting strategies include:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify rate-limiting steps .

- Byproduct analysis : Use LC-MS to detect intermediates (e.g., unreacted piperidine precursors) and optimize stoichiometry .

- Catalyst screening : Test alternatives (e.g., DMAP vs. pyridine) to improve acylation efficiency and reduce side reactions .

Data Contradiction Analysis

- Observed vs. predicted solubility : If experimental solubility deviates from computational predictions (e.g., COSMO-RS), re-evaluate solvent parameters or consider polymorphic forms via X-ray crystallography .

- Unexpected NMR shifts : Anomalies in H NMR may arise from conformational flexibility in the piperidine ring. Use variable-temperature NMR to assess dynamic behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.